molecular formula C13H24N2O B5152171 N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine

N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine

Cat. No. B5152171
M. Wt: 224.34 g/mol
InChI Key: OMPIQMHVMCZJSO-UHFFFAOYSA-N
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Description

N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine, also known as MEM or MEM-2, is a bicyclic amine compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MEM-2 is a synthetic compound that was first synthesized in the 1970s and has since been studied for its unique pharmacological properties.

Mechanism of Action

The mechanism of action of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 is not fully understood, but it is believed to act as a serotonin and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration is thought to be responsible for the therapeutic effects of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 have been studied in vitro and in vivo. In vitro studies have shown that N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft. In vivo studies have shown that N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has antidepressant and anxiolytic effects in animal models. Additionally, N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has been shown to have anti-inflammatory effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 in lab experiments is its specificity for serotonin and norepinephrine reuptake inhibition. This allows researchers to study the effects of these neurotransmitters on various physiological processes. Additionally, N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has been shown to have low toxicity in animal models, making it a safe option for use in lab experiments. One limitation of using N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 in lab experiments is its limited availability. N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 is a synthetic compound that is not widely available, making it difficult for researchers to obtain.

Future Directions

There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2. One direction is the development of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 analogs with improved pharmacological properties. Another direction is the study of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 in combination with other drugs for the treatment of depression and anxiety disorders. Additionally, the anti-inflammatory effects of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 could be further studied for the treatment of inflammatory diseases. Finally, the mechanism of action of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 could be further elucidated to better understand its therapeutic effects.

Synthesis Methods

The synthesis of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 involves the reaction of morpholine and norbornene in the presence of a palladium catalyst. The resulting product is then reacted with ethylene amine to produce N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2. This synthesis method has been optimized over the years to increase yield and purity of the final product, making it a viable option for large-scale production.

Scientific Research Applications

N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has been studied extensively for its potential therapeutic applications. It has been shown to have activity as a serotonin and norepinephrine reuptake inhibitor, making it a potential candidate for the treatment of depression and anxiety disorders. Additionally, N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-2-12-9-11(1)10-13(12)14-3-4-15-5-7-16-8-6-15/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPIQMHVMCZJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5460896

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